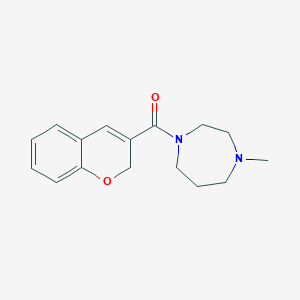![molecular formula C17H17NO4 B7475308 7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one, commonly known as ACDC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. ACDC belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. However, ACDC is a synthetic cannabinoid that has been developed to mimic the effects of natural cannabinoids.
作用機序
ACDC acts on the endocannabinoid system, which is a complex system of receptors and neurotransmitters that regulates various physiological processes such as pain, inflammation, and mood. ACDC binds to the CB1 and CB2 receptors in the endocannabinoid system, which leads to the activation of various signaling pathways that produce its therapeutic effects.
Biochemical and Physiological Effects:
ACDC has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. ACDC also has analgesic effects by reducing the perception of pain. Additionally, ACDC has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using ACDC in lab experiments is its high potency and specificity for the CB1 and CB2 receptors. This allows researchers to study the effects of the compound on the endocannabinoid system in a more targeted manner. However, one limitation of using ACDC is that it is a synthetic compound and may not fully mimic the effects of natural cannabinoids found in the cannabis plant.
将来の方向性
There are numerous future directions for ACDC research. One potential area of research is its potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis. ACDC has also been found to have potential in the treatment of cancer by inhibiting the growth of cancer cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of ACDC and its potential therapeutic benefits.
Conclusion:
In conclusion, ACDC is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It acts on the endocannabinoid system and has been found to have anti-inflammatory, analgesic, and neuroprotective effects. ACDC has potential in the treatment of neurological disorders and cancer. Further research is needed to fully understand the biochemical and physiological effects of ACDC and its potential therapeutic benefits.
合成法
ACDC is synthesized by reacting 1,3-diphenyl-2-propen-1-one with 2-azetidinone in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-hydroxycoumarin in the presence of a Lewis acid catalyst such as zinc chloride to obtain ACDC.
科学的研究の応用
ACDC has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. ACDC has also been found to have potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
特性
IUPAC Name |
7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(18-7-2-8-18)10-21-11-5-6-13-12-3-1-4-14(12)17(20)22-15(13)9-11/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZDSJGCVLNMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)


![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)

![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)
![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)
